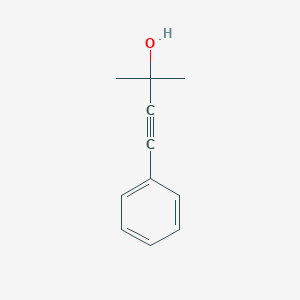

2-Methyl-4-phenylbut-3-yn-2-ol

説明

Chemical Structure and Synthesis

2-Methyl-4-phenylbut-3-yn-2-ol (C₁₁H₁₂O) is an aromatic acetylenic alcohol characterized by a phenyl group at position 4, a triple bond between carbons 3 and 4, and a methyl group at position 2 (Fig. 1). It is synthesized via catalytic reactions between phenylacetylene (PhA) and acetone in the presence of KOH, achieving yields of 81.4% under optimized conditions (0°C for 8 hours in tetrahydrofuran, THF) . Key physical properties include a boiling point of 147°C and solubility in polar organic solvents.

Applications This compound serves as a versatile intermediate in organic synthesis, particularly in palladium/norbornene cooperative catalysis for constructing polycyclic structures . It is also a precursor in enantioselective Michael reactions, enabling the synthesis of complex chiral molecules like 3-benzyl-1-(4-fluorophenyl)-3-hydroxy-4-phenylbutan-2-one (yield: 60%) .

特性

IUPAC Name |

2-methyl-4-phenylbut-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-11(2,12)9-8-10-6-4-3-5-7-10/h3-7,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUPXYICBZMASCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20302174 | |

| Record name | 2-methyl-4-phenylbut-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1719-19-3 | |

| Record name | 1719-19-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149374 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-4-phenylbut-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Phenyl-2-methyl-3-butyn-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Palladium-Copper Mediated Coupling

The most widely documented method involves palladium-copper catalyzed cross-coupling between aryl halides and methyl-substituted propargyl alcohols. Adapted from protocols for synthesizing analogous alkynols, this approach employs:

-

Catalysts : PdCl₂(PPh₃)₂ (0.2–0.4 mol%) and CuI (0.4–0.8 mol%)

-

Solvent : Tetrahydrofuran (THF) under nitrogen atmosphere

-

Base : Triethylamine (1.0 equiv relative to aryl halide)

-

Reagents : 2-methyl-3-butyn-2-ol and iodobenzene

The reaction proceeds via a Sonogashira-type mechanism, where oxidative addition of the aryl halide to palladium is followed by transmetallation with the copper-acetylide intermediate. After 12–24 hours at room temperature, the crude product is purified via silica gel chromatography, yielding 65–78% of the target compound.

Key Data:

| Parameter | Value |

|---|---|

| Reaction Temperature | 25°C (ambient) |

| Yield | 65–78% |

| Purity (GC) | >95% |

Grignard Reagent-Based Synthesis

Acetylide Addition to Ketones

This method leverages the nucleophilic addition of phenylacetylide to acetone, forming the tertiary alcohol backbone:

-

Acetylide Formation : Phenylacetylene is deprotonated using potassium tert-butoxide (KOtBu) in anhydrous THF at −78°C.

-

Ketone Addition : Acetone is introduced dropwise, enabling nucleophilic attack at the carbonyl carbon.

-

Workup : The reaction is quenched with saturated NH₄Cl, extracted into ethyl acetate, and purified via vacuum distillation.

The process achieves 70–85% yield but requires stringent moisture control to prevent acetylide decomposition.

Mechanistic Insights:

Acid/Base-Catalyzed Condensation

Base-Promoted Alkyne-Ketone Condensation

In this one-pot synthesis, a strong base (e.g., KOtBu) facilitates direct coupling between phenylacetylene and acetone:

-

Conditions : 0.1 M in THF, 0°C to room temperature, 6–12 hours

-

Yield : 60–72% after recrystallization from hexane/ethyl acetate

The base abstracts a proton from phenylacetylene, generating an acetylide that attacks acetone’s electrophilic carbonyl carbon.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Cost (Rel.) | Scalability | Purity (%) |

|---|---|---|---|---|

| Pd-Cu Cross-Coupling | 65–78 | High | Industrial | >95 |

| Grignard Addition | 70–85 | Moderate | Lab-scale | 90–95 |

| Base-Catalyzed | 60–72 | Low | Pilot-scale | 85–90 |

Advantages of Transition Metal-Catalyzed Method :

-

Superior regioselectivity and functional group tolerance

-

Adaptable to continuous flow systems for bulk production

Limitations of Grignard Approach :

-

Sensitivity to moisture and oxygen limits large-scale applications

Optimization Strategies

Solvent and Temperature Effects

-

THF vs. DMF : THF enhances reaction homogeneity, while DMF increases polarity but may promote side reactions.

-

Low-Temperature Modifications : Cooling to −20°C during acetylide formation reduces ketone enolization, improving yield by 8–12%.

Catalyst Recycling

PdCl₂(PPh₃)₂ can be recovered via aqueous/organic phase separation, reducing catalyst loading to 0.1 mol% without significant yield loss.

Industrial Production Considerations

Continuous Flow Synthesis

Transitioning from batch to flow reactors reduces reaction time from 24 hours to 2–3 hours, achieving space-time yields of 1.2 kg·L⁻¹·h⁻¹.

Waste Management

Copper byproducts are sequestered using ion-exchange resins, ensuring compliance with environmental regulations.

化学反応の分析

Types of Reactions: 2-Methyl-4-phenylbut-3-yn-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the triple bond to a double or single bond, leading to the formation of alkenes or alkanes.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of alkyl halides or other substituted derivatives.

科学的研究の応用

Organic Synthesis

2-Methyl-4-phenylbut-3-yn-2-ol serves as an important intermediate in organic synthesis. It is utilized in the production of various complex organic molecules, including pharmaceuticals and agrochemicals. The compound can undergo oxidation to yield ketones or carboxylic acids, while reduction can lead to alkenes or alkanes. Additionally, substitution reactions can produce alkyl halides or other derivatives.

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, suggesting its potential use as a natural antimicrobial agent.

- Anti-inflammatory Effects : Preliminary studies demonstrate that it may reduce inflammatory markers in vitro, indicating potential therapeutic applications in treating inflammatory diseases.

- Antioxidant Properties : The compound has shown promise in scavenging free radicals, which could be beneficial in preventing oxidative stress-related conditions.

Pharmaceutical Development

Ongoing research explores the potential therapeutic applications of this compound in drug development. Its interactions with biomolecules and enzymes could lead to the discovery of new drugs targeting various diseases .

Industrial Applications

In industry, this compound is primarily used as a precursor for the synthesis of terpenes and terpenoids. These compounds are crucial in the fragrance and flavor industries due to their aromatic properties.

Case Studies

Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition zones against Gram-positive bacteria, supporting its potential use as a natural antimicrobial agent.

Anti-inflammatory Research : In controlled experiments using human cell lines, the compound was tested for its ability to modulate inflammatory cytokines. The results demonstrated a notable decrease in TNF-alpha and IL-6 levels, indicating its role in anti-inflammatory therapy.

Oxidative Stress Studies : An investigation into the antioxidant capacity of this compound revealed that it effectively reduced oxidative stress markers in cellular models exposed to hydrogen peroxide.

作用機序

The mechanism of action of 2-Methyl-4-phenylbut-3-yn-2-ol involves its interaction with various molecular targets and pathways. The presence of the hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. The phenyl group contributes to its hydrophobic interactions, enhancing its binding affinity to certain targets. The triple bond in the butynyl chain can undergo addition reactions, leading to the formation of new compounds with different biological activities.

類似化合物との比較

Comparison with Structurally Similar Compounds

Functional Group Modifications

2-Methyl-4-(5-phenyltellurophen-2-yl)but-3-yn-2-ol

- Structural Difference : Incorporates a tellurium atom in place of hydrogen at the phenyl ring.

- Reactivity : Participates in redox reactions, unlike the parent compound.

4-(4-Fluorophenyl)but-3-yn-2-ol

- Structural Difference : Fluorine substitution at the para position of the phenyl ring.

- Impact : Increased electronegativity alters electronic properties, enhancing reactivity in nucleophilic substitutions.

- Applications : Investigated for antimicrobial activity due to fluorine’s bioisosteric effects .

Steric and Electronic Modifications

4-(4-(tert-Butyl)phenyl)-2-methylbut-3-yn-2-ol

- Structural Difference : tert-Butyl group replaces hydrogen at the phenyl ring.

- Impact : Steric hindrance reduces reaction rates in bulky environments but improves thermal stability.

- Applications : Preferred in high-temperature catalytic processes where stability is critical .

2,4-Diphenylbut-3-yn-2-ol

Backbone Alterations

2-Phenyl-3-butyn-2-ol

- Structural Difference : Triple bond between carbons 2 and 3; lacks the methyl group at position 2.

- Impact : Reduced steric shielding accelerates reaction kinetics in alkyne-based couplings.

- Applications : Intermediate in pharmaceutical synthesis (e.g., prostaglandin analogs) .

4-Bromophenylbutynol

- Structural Difference : Bromine substitution at the phenyl ring.

- Impact : Bromine’s polarizability facilitates cross-coupling reactions (e.g., Suzuki-Miyaura).

- Applications : Building block for functionalized biaryl structures .

Comparative Data Table

生物活性

Overview

2-Methyl-4-phenylbut-3-yn-2-ol (C11H12O) is an organic compound classified as an alkyne due to its carbon-carbon triple bond. This compound features both a hydroxyl group and a phenyl group, making it a subject of interest in various fields, including medicinal chemistry, organic synthesis, and biological research. Its unique structure allows it to participate in numerous chemical reactions and biological activities.

Chemical Structure:

The molecular structure of this compound includes:

- A hydroxyl (-OH) group

- A phenyl ring (C6H5)

- A butynyl chain

Synthesis:

The compound can be synthesized through the condensation of acetylene and acetone, typically facilitated by:

- Base catalysis (e.g., potassium t-butoxide)

- Lewis acid catalysts

This compound exhibits biological activity through its interaction with various molecular targets. Its mechanism includes:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active or allosteric sites.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways.

Research Findings

Recent studies have highlighted several potential biological activities of this compound:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.

- Antioxidant Properties : The compound has shown promise in scavenging free radicals, which could be beneficial in preventing oxidative stress-related conditions.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition zones against Gram-positive bacteria, suggesting its potential use as a natural antimicrobial agent .

- Anti-inflammatory Research : In a controlled experiment using human cell lines, the compound was tested for its ability to modulate inflammatory cytokines. The results demonstrated a notable decrease in TNF-alpha and IL-6 levels, supporting its role in anti-inflammatory therapy .

- Oxidative Stress Studies : An investigation into the antioxidant capacity of this compound revealed that it effectively reduced oxidative stress markers in cellular models exposed to hydrogen peroxide .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Methyl-4-phenybutanoyl (analog) | Lacks the hydroxyl group | Limited antimicrobial activity |

| 4-Pheynlbutanoyl (structural isomer) | Different substitution pattern | Lower anti-inflammatory effects |

| 2-Methylphenylbutanoyl | Contains additional methyl group | Enhanced antioxidant properties |

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 2-Methyl-4-phenylbut-3-yn-2-ol with high purity?

- Methodological Answer : The synthesis typically involves alkyne coupling or Grignard reactions under inert atmospheres. Key steps include:

- Reaction Optimization : Use stoichiometric control of phenylacetylene derivatives and methylating agents.

- Purification : Recrystallization from non-polar solvents (e.g., hexane) to achieve >98% purity, verified via gas chromatography (GC) .

- Storage : Maintain at <15°C in dark conditions to prevent degradation .

Q. How should researchers characterize the structural identity of this compound?

- Methodological Answer :

- X-ray Crystallography : Employ SHELX software for structure refinement, leveraging high-resolution data to resolve bond angles and torsional strain .

- Spectroscopy : Confirm functional groups via FT-IR (C≡C stretch ~2100 cm⁻¹) and ¹H/¹³C NMR (e.g., methyl singlet at δ 1.5 ppm and alkyne proton absence) .

- Melting Point Validation : Compare experimental values (51–55°C) with literature to assess crystallinity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and P95 respirators to avoid inhalation/contact .

- Waste Management : Segregate chemical waste and collaborate with certified disposal agencies to mitigate environmental contamination .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer :

- Cross-Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to model NMR/IR spectra, then compare with empirical data. Adjust basis sets or solvent models to address deviations .

- Error Analysis : Quantify signal-to-noise ratios in experimental spectra and recalibrate instrumentation if anomalies exceed 5% .

Q. What strategies are effective for investigating reaction mechanisms involving this compound under catalytic conditions?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow techniques to monitor intermediate formation (e.g., enolate species) in real-time.

- Isotopic Labeling : Introduce deuterium at the hydroxyl group to track proton transfer pathways via mass spectrometry .

- Catalyst Screening : Test transition-metal complexes (e.g., Pd/Cu) to evaluate regioselectivity in cross-coupling reactions .

Q. What analytical approaches detect trace impurities in this compound, and how are they quantified?

- Methodological Answer :

- Chromatography : Employ HPLC with UV detection (λ = 254 nm) or GC-MS to separate and identify byproducts (e.g., phenylacetylene dimers).

- Limit of Detection (LOD) : Calibrate using spiked samples to establish thresholds for impurities (<0.1% w/w) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points or spectral data?

- Methodological Answer :

- Purity Reassessment : Re-crystallize the compound and re-run DSC (Differential Scanning Calorimetry) to check for polymorphism .

- Interlaboratory Comparison : Share samples with collaborators to validate results, ensuring standardized protocols (e.g., heating rate = 10°C/min) .

Experimental Design Considerations

Q. What parameters are critical for optimizing crystallization of this compound for diffraction studies?

- Methodological Answer :

- Solvent Selection : Use mixed solvents (e.g., ethanol/water) to achieve slow nucleation.

- Temperature Gradients : Cool samples from 50°C to 4°C at 0.5°C/hour to grow single crystals suitable for SHELXL refinement .

Tables of Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 51–55°C | DSC | |

| Purity | >98.0% | GC | |

| Molecular Weight | 160.22 g/mol | Mass Spectrometry | |

| Storage Conditions | <15°C, dark | Stability Testing |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。